REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][CH3:3].F[C:6]1[N:11]=[C:10]([F:12])[CH:9]=[C:8]([F:13])[N:7]=1>C(OCC)C>[F:13][C:8]1[CH:9]=[C:10]([F:12])[N:11]=[C:6]([NH:4][CH2:1][CH2:2][CH3:3])[N:7]=1
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Name
|
|
Quantity
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13 g
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Type
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reactant
|
Smiles
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C(CC)N
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC(=N1)F)F
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
|
Type
|
CUSTOM
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Details
|
After stirring at -20° C. for 1 hour and at 25° C. for 1 hour
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |